2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid
Description
2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, specifically known as C.I. Direct Black 21 . This compound is characterized by its intricate structure, which includes multiple azo groups, sulfonic acid groups, and nitro groups, contributing to its unique chemical and physical properties.
Properties
CAS No. |
84963-15-5 |
|---|---|
Molecular Formula |
C42H30N10O16S2 |
Molecular Weight |
994.9 g/mol |
IUPAC Name |
5-[[4-[[4-[[6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C42H30N10O16S2/c1-67-35-18-33(49-51-39-37(70(64,65)66)16-25-23(40(39)54)7-8-28(43)38(25)50-47-31-9-4-20(52(59)60)14-26(31)41(55)56)36(68-2)17-32(35)48-46-30-11-10-29(22-6-5-21(15-24(22)30)69(61,62)63)45-44-19-3-12-34(53)27(13-19)42(57)58/h3-18,53-54H,43H2,1-2H3,(H,55,56)(H,57,58)(H,61,62,63)(H,64,65,66) |
InChI Key |
OZZMOSWNWQDAOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O)OC)N=NC5=C(C=C6C(=C5O)C=CC(=C6N=NC7=C(C=C(C=C7)[N+](=O)[O-])C(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid involves multiple steps, primarily focusing on the formation of azo bonds. The process typically starts with the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to amines, leading to the breakdown of the dye structure.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups leads to the formation of aromatic amines, while oxidation can yield nitroso compounds .
Scientific Research Applications
2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color properties and its ability to bind to various substrates. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The nitro groups contribute to its stability and reactivity under different conditions .
Comparison with Similar Compounds
Similar Compounds
C.I. Direct Black 22: Similar structure but with different substituents on the aromatic rings.
C.I. Direct Black 19: Contains fewer azo groups and different functional groups.
C.I. Direct Black 38: Features additional sulfonic acid groups, enhancing its solubility.
Uniqueness
2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid stands out due to its multiple azo groups, which provide intense coloration and versatility in various applications. Its combination of sulfonic acid and nitro groups also enhances its solubility and stability, making it a valuable compound in both research and industrial settings .
Biological Activity
The compound 2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid , also known as sodium 2-[[2-amino-6-[4-[4-[3-carboxy-4-hydroxyphenyl)azo]-7-sulfo-1-naphthyl]azo]-2,5-dimethoxyphenyl]azo]-5-hydroxy-7-sulfo-1-naphthyl]azo]-5-nitrobenzoate (CAS No. 84963-16-6), is a complex azo dye with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C42H30N10Na4O16S2 |
| Molecular Weight | 1082.80232 g/mol |
| CAS Number | 84963-16-6 |
| Synonyms | Sodium 2-(2-amino... |
Mechanisms of Biological Activity
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is primarily attributed to its phenolic and azo groups that can scavenge free radicals.
-
Antimicrobial Effects :
- Studies have shown that the compound has antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.
-
Anti-inflammatory Properties :
- The compound has been observed to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
-
Cell Proliferation Inhibition :
- Research indicates that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. It may induce apoptosis through the activation of caspases.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of sodium 2-(2-amino...) using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its effectiveness as a radical scavenger.
Case Study 2: Antimicrobial Activity
In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing antimicrobial agents.
Case Study 3: Anti-inflammatory Effects
A cellular study on RAW264.7 macrophages demonstrated that treatment with the compound reduced the expression of COX-2 and iNOS, key enzymes involved in inflammation, indicating its therapeutic potential for inflammatory conditions.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other known anti-inflammatory agents, it exhibited enhanced effects, suggesting potential for combination therapies.
- Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound shows low cytotoxicity in normal human cell lines, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
